4-(Chloromethanesulfonyl)-N-methoxy-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethanesulfonyl)-N-methoxy-2,6-dinitroaniline is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a chloromethanesulfonyl group attached to an aniline ring, which is further substituted with methoxy and nitro groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-methoxy-2,6-dinitroaniline typically involves the following steps:
Nitration: The starting material, aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions.
Methoxylation: The nitrated aniline is then treated with methanol in the presence of a base to introduce the methoxy group at the N-position.
Sulfonylation: Finally, the methoxylated nitroaniline is reacted with chloromethanesulfonyl chloride in the presence of a base such as pyridine to introduce the chloromethanesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-N-methoxy-2,6-dinitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethanesulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 4-(Chloromethanesulfonyl)-N-methoxy-2,6-diaminoaniline.
Oxidation: Formation of 4-(Chloromethanesulfonyl)-N-formyl-2,6-dinitroaniline.
Scientific Research Applications
4-(Chloromethanesulfonyl)-N-methoxy-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-N-methoxy-2,6-dinitroaniline involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. The nitro groups can undergo reduction to form reactive intermediates that further interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the nitro and methoxy groups.
4-(Chloromethanesulfonyl)-2,6-dinitroaniline: Similar but without the methoxy group.
N-methoxy-2,6-dinitroaniline: Lacks the chloromethanesulfonyl group.
Uniqueness
4-(Chloromethanesulfonyl)-N-methoxy-2,6-dinitroaniline is unique due to the presence of all three functional groups: chloromethanesulfonyl, methoxy, and nitro. This combination of groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61496-83-1 |
---|---|
Molecular Formula |
C8H8ClN3O7S |
Molecular Weight |
325.68 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-N-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C8H8ClN3O7S/c1-19-10-8-6(11(13)14)2-5(20(17,18)4-9)3-7(8)12(15)16/h2-3,10H,4H2,1H3 |
InChI Key |
KGEFYPLPTNYMAP-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.